molecular formula C17H12BrNO4 B341190 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate

Cat. No.: B341190
M. Wt: 374.2 g/mol
InChI Key: IARCRFZABJBCLP-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is a chemical compound with the molecular formula C17H12BrNO4 It is known for its unique structure, which includes a pyrrolidinyl group and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate typically involves the reaction of 2-(2,5-dioxopyrrolidin-1-yl)phenol with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-chlorobenzoate
  • 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-fluorobenzoate
  • 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-iodobenzoate

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with varying properties .

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C17H12BrNO4/c18-12-7-5-11(6-8-12)17(22)23-14-4-2-1-3-13(14)19-15(20)9-10-16(19)21/h1-8H,9-10H2

InChI Key

IARCRFZABJBCLP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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